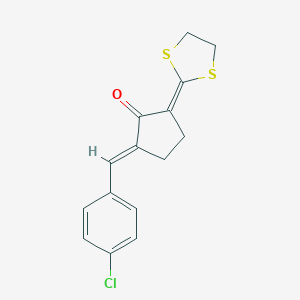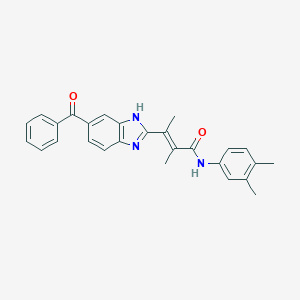
2-(4-Chlorobenzylidene)-5-(1,3-dithiolan-2-ylidene)cyclopentanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorobenzylidene)-5-(1,3-dithiolan-2-ylidene)cyclopentanone, also known as E/Z-3-(4-chlorobenzylidene)-7,7-dimethyl-2-thioxo-2,3-dihydro-1H-cyclopenta[b]thiophene-5-carboxylic acid, is a synthetic compound with potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 2-(4-Chlorobenzylidene)-5-(1,3-dithiolan-2-ylidene)cyclopentanone is not well understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reaction can lead to the formation of covalent bonds between the compound and the target molecule, potentially altering its biological activity.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-(4-Chlorobenzylidene)-5-(1,3-dithiolan-2-ylidene)cyclopentanone. However, studies have shown that it has potential anti-inflammatory and anticancer activities. It has been found to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-Chlorobenzylidene)-5-(1,3-dithiolan-2-ylidene)cyclopentanone in lab experiments include its high purity and stability, which make it suitable for use in a wide range of reactions. However, its limited solubility in water and some organic solvents can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-Chlorobenzylidene)-5-(1,3-dithiolan-2-ylidene)cyclopentanone. These include:
1. Further investigation of its mechanism of action and potential biological activities.
2. Synthesis of novel derivatives with improved solubility and biological activity.
3. Development of new catalysts for organic reactions using this compound as a ligand.
4. Investigation of its potential as a therapeutic agent for the treatment of inflammatory and cancer-related diseases.
5. Exploration of its potential as a fluorescent probe for the detection of thiols and amines in biological systems.
Conclusion
In conclusion, 2-(4-Chlorobenzylidene)-5-(1,3-dithiolan-2-ylidene)cyclopentanone is a synthetic compound with potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of scientific research.
Synthesemethoden
The synthesis of 2-(4-Chlorobenzylidene)-5-(1,3-dithiolan-2-ylidene)cyclopentanone involves the condensation reaction of 4-chlorobenzaldehyde and 1,3-dithiol-2-one with cyclopentanone in the presence of an acid catalyst. The resulting compound is then purified through recrystallization to obtain a white solid with a melting point of 220-222°C.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorobenzylidene)-5-(1,3-dithiolan-2-ylidene)cyclopentanone has potential applications in scientific research, particularly in the field of organic chemistry. It can be used as a starting material for the synthesis of other compounds with potential biological activities. Additionally, it can be used as a ligand in the coordination chemistry of transition metals, which can lead to the development of new catalysts for organic reactions.
Eigenschaften
Molekularformel |
C15H13ClOS2 |
|---|---|
Molekulargewicht |
308.8 g/mol |
IUPAC-Name |
(2E)-2-[(4-chlorophenyl)methylidene]-5-(1,3-dithiolan-2-ylidene)cyclopentan-1-one |
InChI |
InChI=1S/C15H13ClOS2/c16-12-4-1-10(2-5-12)9-11-3-6-13(14(11)17)15-18-7-8-19-15/h1-2,4-5,9H,3,6-8H2/b11-9+ |
InChI-Schlüssel |
HGAWOJUPFOXNAN-PKNBQFBNSA-N |
Isomerische SMILES |
C\1CC(=C2SCCS2)C(=O)/C1=C/C3=CC=C(C=C3)Cl |
SMILES |
C1CC(=C2SCCS2)C(=O)C1=CC3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1CC(=C2SCCS2)C(=O)C1=CC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone](/img/structure/B290030.png)
![1-(4-methylphenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B290031.png)
![Ethyl 3-amino-4-(4-methoxyphenyl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B290032.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B290033.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B290034.png)
![N-(4-chlorophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B290036.png)
![3-amino-4-(4-methoxyphenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B290037.png)
![Ethyl 14-methyl-12,16-diphenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene-4-carboxylate](/img/structure/B290040.png)

![5-{[2-(Dimethylamino)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl hydrosulfide](/img/structure/B290043.png)

![ethyl 3-[(2E)-2-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B290050.png)
![ethyl (5Z)-3-methyl-5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)hydrazinylidene]pyrazole-4-carboxylate](/img/structure/B290052.png)
![4-{[2,5-diisopropoxy-4-(4-morpholinyl)phenyl]diazenyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B290055.png)